An In-depth Technical Guide to 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)
An In-depth Technical Guide to 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Significance of TTBPT
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, commonly referred to as TTBPT, is a high-molecular-weight brominated flame retardant (BFR). Its emergence in various industrial applications, particularly in plastics and electronic equipment, is a direct response to the phasing out of other BFRs like polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns. This guide provides a comprehensive technical overview of TTBPT, synthesizing available data on its chemical properties, synthesis, analytical methodologies, and toxicological profile. The objective is to equip researchers and professionals with the foundational knowledge required for informed decision-making in material science, environmental analysis, and safety assessment.
Chemical Identity and Physicochemical Properties
TTBPT is characterized by a central 1,3,5-triazine ring substituted with three 2,4,6-tribromophenoxy groups. This structure imparts high thermal stability and a significant bromine content, which are crucial for its function as a flame retardant.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₆Br₉N₃O₃ | [1] |
| Molecular Weight | 1067.43 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 227-230 °C | [3] |
| Boiling Point | 812.2 °C (predicted) | |
| Density | ~2.44 g/cm³ | [2] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and dichloromethane | [2] |
| Vapor Pressure | 2.02 x 10⁻²⁵ mmHg at 25°C (estimated) | [2] |
| Bromine Content | ≥67% | [3] |
graph TTBPT_Structure { layout=neato; node [shape=plaintext];// Triazine Ring N1 [label="N", pos="0,1!"]; C1 [label="C", pos="-0.87,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; C2 [label="C", pos="0,-1!"]; N3 [label="N", pos="0.87,-0.5!"]; C3 [label="C", pos="0.87,0.5!"];
// Bonds in Triazine Ring N1 -- C1; C1 -- N2; N2 -- C2; C2 -- N3; N3 -- C3; C3 -- N1;
// Phenoxy Group 1 O1 [label="O", pos="1.74,1!"]; C3 -- O1; C4 [label="C", pos="2.61,0.5!"]; O1 -- C4; C5 [label="C", pos="3.48,1!"]; C4 -- C5; C6 [label="C", pos="4.35,0.5!"]; C5 -- C6; C7 [label="C", pos="4.35,-0.5!"]; C6 -- C7; C8 [label="C", pos="3.48,-1!"]; C7 -- C8; C9 [label="C", pos="2.61,-0.5!"]; C8 -- C9; C4 -- C9; Br1 [label="Br", pos="3.48,2!"]; C5 -- Br1; Br2 [label="Br", pos="5.22,1!"]; C6 -- Br2; Br3 [label="Br", pos="3.48,-2!"]; C8 -- Br3;
// Phenoxy Group 2 O2 [label="O", pos="-1.74,1!"]; C1 -- O2; C10 [label="C", pos="-2.61,0.5!"]; O2 -- C10; C11 [label="C", pos="-3.48,1!"]; C10 -- C11; C12 [label="C", pos="-4.35,0.5!"]; C11 -- C12; C13 [label="C", pos="-4.35,-0.5!"]; C12 -- C13; C14 [label="C", pos="-3.48,-1!"]; C13 -- C14; C15 [label="C", pos="-2.61,-0.5!"]; C14 -- C15; C10 -- C15; Br4 [label="Br", pos="-3.48,2!"]; C11 -- Br4; Br5 [label="Br", pos="-5.22,1!"]; C12 -- Br5; Br6 [label="Br", pos="-3.48,-2!"]; C14 -- Br6;
// Phenoxy Group 3 O3 [label="O", pos="0,-2!"]; C2 -- O3; C16 [label="C", pos="0.87,-2.5!"]; O3 -- C16; C17 [label="C", pos="1.74,-2!"]; C16 -- C17; C18 [label="C", pos="1.74,-1!"]; C17 -- C18; C19 [label="C", pos="0.87,-0.5!"]; C18 -- C19; C20 [label="C", pos="0,-1!"]; C19 -- C20; C21 [label="C", pos="-0.87,-1.5!"]; C20 -- C21; C16 -- C21; Br7 [label="Br", pos="2.61,-2.5!"]; C17 -- Br7; Br8 [label="Br", pos="2.61,-0.5!"]; C18 -- Br8; Br9 [label="Br", pos="-1.74,-2!"]; C21 -- Br9; }
Caption: Chemical structure of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine.
Synthesis of TTBPT
The synthesis of TTBPT generally involves the nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core with 2,4,6-tribromophenol. Various synthetic strategies have been developed to achieve this transformation with high yield and purity.
Patented Synthesis Method
A patented method describes a reaction between N-methylimidazole and 2,4,6-tribromophenol to form a salt, which then reacts with cyanuric chloride. This method is highlighted for being atom-economical and not requiring an inorganic base, thus reducing inorganic waste streams. The reaction can be carried out with or without a solvent, such as chlorobenzene, at temperatures ranging from 20-70°C for 4-6 hours. The molar ratio of N-methylimidazole to 2,4,6-tribromophenol to cyanuric chloride is typically 3:3:1. This process boasts yields of over 95% for TTBPT.
General Laboratory-Scale Synthesis Protocol
A more generalized approach for the synthesis of 2,4,6-tris(aryloxy)-1,3,5-triazines, adaptable for TTBPT, involves the sequential substitution of chlorine atoms on cyanuric chloride.[4][5][6] This method takes advantage of the decreasing reactivity of the C-Cl bonds with each substitution.
Step-by-step Methodology:
-
Dissolution of Reactants: Cyanuric chloride is dissolved in a suitable aprotic solvent (e.g., acetone, acetonitrile, or a chlorinated solvent).
-
Addition of 2,4,6-tribromophenol: A stoichiometric amount (3 equivalents) of 2,4,6-tribromophenol is added to the solution.
-
Base-catalyzed Reaction: A base, such as an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or an organic amine (e.g., triethylamine), is added to neutralize the HCl generated during the reaction.
-
Temperature Control: The reaction temperature is carefully controlled. The first substitution can often occur at low temperatures (0-5°C), while subsequent substitutions may require heating to drive the reaction to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure TTBPT.
Caption: General workflow for the laboratory synthesis of TTBPT.
Flame Retardant Mechanism of Action
As a brominated flame retardant, TTBPT is believed to function primarily in the gas phase of a fire, interrupting the combustion cycle. While specific studies on the thermal decomposition of TTBPT are not abundant, the mechanism can be inferred from the behavior of other brominated flame retardants.[7][8][9][10][11]
Upon heating, the C-Br bonds in the tribromophenoxy groups are expected to cleave, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals can then interfere with the chain reactions of combustion. Specifically, they can scavenge the highly reactive H• and OH• radicals that are essential for propagating the fire, converting them into less reactive HBr. The HBr can then further react with other high-energy radicals, effectively quenching the flame.
The presence of the nitrogen-containing triazine ring may also contribute to the flame retardancy through a synergistic effect. Upon decomposition, nitrogenous compounds can be released, which can dilute the flammable gases and contribute to the formation of a protective char layer on the surface of the polymer, acting as a barrier to heat and mass transfer.
Caption: Postulated flame retardant mechanism of TTBPT.
Analytical Methodologies
The detection and quantification of TTBPT in various matrices are crucial for environmental monitoring and toxicological studies. Due to its high molecular weight and low volatility, analytical methods often rely on liquid chromatography coupled with mass spectrometry.
Analysis in Environmental Samples
A validated method for the simultaneous determination of TTBPT and another triazine-based BFR in environmental samples utilizes high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). The sample preparation involves pressurized liquid extraction with toluene, followed by cleanup using multilayer silica gel for sediment samples and gel permeation chromatography with Florisil® columns for biological samples like fish. This method demonstrates good recoveries and precision.
Experimental Protocol Outline (based on published method):
-
Sample Extraction:
-
Sediment/Dust: Pressurized liquid extraction (PLE) with toluene at 100°C.
-
Biota (e.g., fish tissue): Homogenization followed by PLE with toluene.
-
-
Sample Cleanup:
-
Sediment/Dust Extracts: Passage through a multilayer silica gel column to remove interfering compounds.
-
Biota Extracts: Gel permeation chromatography (GPC) to remove lipids, followed by a Florisil® column for further cleanup.
-
-
Instrumental Analysis:
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Mass Spectrometry: Tandem mass spectrometer (MS/MS) operated in negative ion mode, monitoring specific precursor-to-product ion transitions for TTBPT.
-
Toxicology and Environmental Fate
The toxicological profile of TTBPT is an area of active research, with particular focus on its biotransformation and potential for adverse health effects.
Biotransformation and Metabolism
A significant toxicological concern associated with TTBPT is its metabolism to 2,4,6-tribromophenol (2,4,6-TBP), a known toxicant. In vitro studies using human and rat liver microsomes have shown that TTBPT is rapidly metabolized, with half-lives of 1.1 and 2.2 hours, respectively.[12][13][14] 2,4,6-TBP was identified as the major metabolite, accounting for 87% of the formed metabolites.[12][13][14] In vivo studies in rats exposed to TTBPT confirmed the presence of 2,4,6-TBP in blood and liver.[12][13][14] These findings suggest that exposure to TTBPT can be a significant indirect source of 2,4,6-TBP in organisms, including humans.[12][13][14]
Toxicological Data
Comprehensive toxicological data for TTBPT itself is limited. According to some safety data sheets, the chemical is not classified as hazardous under the Globally Harmonized System (GHS).[1] However, the rapid metabolism to the more toxic 2,4,6-TBP warrants a cautious approach. The in vivo study in rats indicated that TTBPT exposure significantly activates the aryl hydrocarbon receptor (AhR) and promotes fatty degeneration in the liver.[12] Further research is needed to fully elucidate the toxicological profile of TTBPT, including its potential for carcinogenicity, reproductive toxicity, and endocrine disruption.
Environmental Presence and Fate
TTBPT has been detected in various environmental compartments, particularly in indoor dust and e-waste recycling facilities.[15] Its presence in these environments suggests its release from consumer products containing this flame retardant.
Information on the environmental persistence and degradation of TTBPT is still emerging. As a large, highly brominated molecule, it is expected to be persistent in the environment.[16] Photodegradation has been observed in laboratory settings.[14] However, data on its biodegradation in soil and aquatic environments are scarce. Its low water solubility and high octanol-water partition coefficient (log Kow) suggest a tendency to partition to sediment and soil, and a potential for bioaccumulation. Further studies are required to fully understand its environmental fate, transport, and potential for long-range environmental transport.
Conclusion and Future Perspectives
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine is an effective brominated flame retardant with high thermal stability. However, this technical guide highlights several areas where further research is critically needed. The long-term toxicological effects of TTBPT, beyond its metabolism to 2,4,6-TBP, require thorough investigation. A deeper understanding of its environmental fate, including its persistence, degradation pathways, and ecotoxicity, is essential for a comprehensive risk assessment. As the use of TTBPT and other novel flame retardants continues, ongoing research and monitoring are imperative to ensure the safety of human health and the environment.
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